molecular formula C10H13NO2 B1332065 N-(4-Methoxyphenyl)propanamide CAS No. 2760-31-8

N-(4-Methoxyphenyl)propanamide

Cat. No.: B1332065
CAS No.: 2760-31-8
M. Wt: 179.22 g/mol
InChI Key: JGOOIQJTIVEDES-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

A series of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, demonstrating significant antioxidant and anticancer activities. Notably, certain derivatives showed antioxidant activity surpassing that of ascorbic acid. Their anticancer properties were evaluated against human glioblastoma and breast cancer cell lines, with specific compounds showing high cytotoxicity against glioblastoma cells (Tumosienė et al., 2020).

Antinociceptive Activity

Research on derivatives of 3(2H)‐Pyridazinone with the 4-methoxyphenyl moiety revealed potent antinociceptive effects, surpassing the efficacy of aspirin in modified Koster's Test in mice. This study highlights the potential of these compounds in pain management, with certain derivatives demonstrating exceptional antinociceptive activity (Doğruer et al., 2000).

Bioactive Constituents in Capsicum annuum

A study on Capsicum annuum (Solanaceae) identified several amides, including 7′-(4′-hydroxyphenyl)-N-[(4-methoxyphenyl)ethyl]propenamide, showcasing the presence of this compound in natural sources. These findings contribute to the understanding of the bioactive compounds present in Capsicum annuum (Chen et al., 2011).

Serotonin 5-HT7 Receptor Ligands

In the development of serotonin 5-HT7 receptor ligands, a study synthesized and evaluated a set of compounds including N-pyridin-3-ylmethyl-3-[4-[2-(4-methoxyphenyl)phenyl]piperazin-1-yl]ethoxy]propanamide. This compound exhibited high affinity for 5-HT7 receptors and displayed promising pharmacokinetic properties, underscoring its potential in neurological research (Lacivita et al., 2013).

Antibacterial and Antifungal Agents

A series of (6-methoxy-2-naphthyl) propanamide derivatives were synthesized and evaluated for their antibacterial activity. These compounds showed significant inhibitory effects against various bacterial strains, highlighting their potential as novel antibacterial agents. Additionally, molecular docking simulations indicated that these compounds could target the enoyl-acyl carrier protein reductase enzyme, crucial for bacterial fatty acid biosynthesis (Eissa et al., 2017).

Photocleavage Reactions of Monothioimides

Research into the photochemistry of monothioimides, including N-[4-methoxyphenyl(thiocarbonyl)]-N-phenyl-3-phenylpropanamide, has provided insights into their crystal structures and potential mechanisms of action. This study contributes to the understanding of the reactivity and applications of such compounds in photochemical processes (Fu et al., 1998).

Novel Antioxidants for Cancer Treatment

A study on novel phenolic antioxidants, including N-decyl-N-(3-methoxy-4-hydroxybenzyl)-3-(3,4-dihydroxyphenyl) propanamide, revealed their significant potential in cancer treatment. These antioxidants effectively killed cancer cells, including chemotherapy-resistant breast cancer cells, without impacting normal tissues. This research opens avenues for developing new cancer therapies (Kovalchuk et al., 2013).

Biochemical Analysis

Biochemical Properties

N-(4-Methoxyphenyl)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of amides. The compound is known to be a substrate for amidases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and utilization of this compound in biological systems .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the metabolic pathways of amides. Additionally, it can alter cellular metabolism by influencing the activity of enzymes that participate in the breakdown and synthesis of amides .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active sites of amidases, leading to the hydrolysis of the amide bond. This binding interaction is essential for the compound’s enzymatic breakdown. Furthermore, this compound can inhibit or activate specific enzymes, thereby modulating their activity and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for experimental applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as amidases and esterases, which catalyze the hydrolysis of amide and ester bonds, respectively. These interactions are essential for the compound’s metabolism and utilization in biological systems. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell. For instance, this compound may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects .

Properties

IUPAC Name

N-(4-methoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOOIQJTIVEDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334317
Record name p-Methoxypropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2760-31-8
Record name p-Methoxypropionanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features of N-(4-Methoxyphenyl)propanamide are highlighted in the research?

A1: The research focuses on the conformation of this compound and its implications for electron resonance. The study found a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, indicating that the molecule does not adopt a planar conformation. This non-planar arrangement disrupts resonance across the amide bond and the aromatic ring. [] This structural information is crucial for understanding the molecule's interactions with other systems, like quantum dots, as explored in the second paper.

Q2: How does this compound interact with CdSe quantum dots and what are the implications of this interaction?

A2: this compound acts as a "hole acceptor" when interacting with both CdSe quantum dots (QDs) and CdSe/ZnS core-shell quantum dots (CSQDs). [] This means that upon excitation of the quantum dot by light, an electron is promoted to a higher energy level, leaving behind a "hole." this compound facilitates the transfer of this hole away from the quantum dot. This process, known as hole extraction, is particularly interesting because the research observed both "hot" and "thermalized" hole transfer. Hot hole transfer occurs from a higher energy level before the excited state in the QD has time to relax, while thermalized hole transfer occurs after relaxation to the lowest energy excited state. Understanding these charge transfer dynamics is important for developing efficient photovoltaic and optoelectronic devices.

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